![molecular formula C21H18ClNO3 B12610129 N-[3-(Benzyloxy)benzyl]-5-chloro-2-hydroxybenzamide CAS No. 648923-02-8](/img/structure/B12610129.png)
N-[3-(Benzyloxy)benzyl]-5-chloro-2-hydroxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(Benzyloxy)benzyl]-5-chloro-2-hydroxybenzamide is an organic compound that features a benzamide core substituted with a benzyloxy group, a benzyl group, a chlorine atom, and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Benzyloxy)benzyl]-5-chloro-2-hydroxybenzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Chlorination: The chlorination of the aromatic ring can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Amidation: The final step involves the formation of the amide bond, which can be achieved by reacting the chlorinated benzyloxybenzyl compound with 5-chloro-2-hydroxybenzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(Benzyloxy)benzyl]-5-chloro-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted benzamide derivatives.
Applications De Recherche Scientifique
N-[3-(Benzyloxy)benzyl]-5-chloro-2-hydroxybenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Industry: It is used as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of N-[3-(Benzyloxy)benzyl]-5-chloro-2-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and benzyl groups can enhance its binding affinity to these targets, while the chlorine and hydroxyl groups can modulate its electronic properties. This compound may inhibit enzyme activity or block receptor signaling pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Benzyloxy)benzylimidazoles: These compounds share the benzyloxybenzyl moiety and are known for their antihypertensive properties.
N-(Benzamidobenzyl)imidazoles: These compounds are structurally related and exhibit similar biological activities.
Uniqueness
N-[3-(Benzyloxy)benzyl]-5-chloro-2-hydroxybenzamide is unique due to the presence of both the benzyloxy and benzyl groups, which can enhance its binding affinity and specificity for certain biological targets. Additionally, the chlorine and hydroxyl groups provide unique electronic properties that can influence its reactivity and stability.
Propriétés
Numéro CAS |
648923-02-8 |
|---|---|
Formule moléculaire |
C21H18ClNO3 |
Poids moléculaire |
367.8 g/mol |
Nom IUPAC |
5-chloro-2-hydroxy-N-[(3-phenylmethoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C21H18ClNO3/c22-17-9-10-20(24)19(12-17)21(25)23-13-16-7-4-8-18(11-16)26-14-15-5-2-1-3-6-15/h1-12,24H,13-14H2,(H,23,25) |
Clé InChI |
OQJCCIXGHPKIFI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=CC(=C2)CNC(=O)C3=C(C=CC(=C3)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{5-[(4-Bromophenyl)sulfamoyl]naphthalen-1-yl}acetamide](/img/structure/B12610060.png)
![1H-Pyrazole-4-carboxamide, 3-(1,7-dihydroimidazo[4,5-f]indazol-6-yl)-5-methyl-N-4-piperidinyl-](/img/structure/B12610066.png)
![3-Pyridineacetamide, 6-(3-fluorophenyl)-N-[(3-fluorophenyl)methyl]-](/img/structure/B12610069.png)
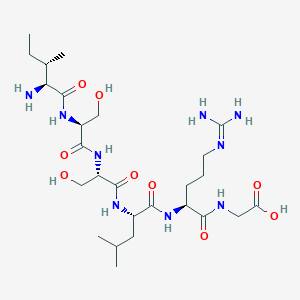
![N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxybenzamide](/img/structure/B12610073.png)
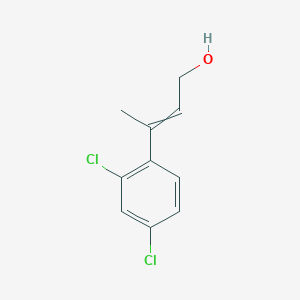
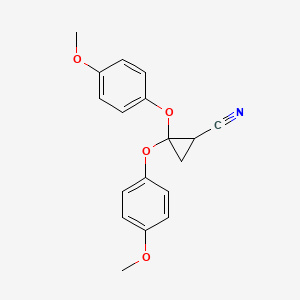
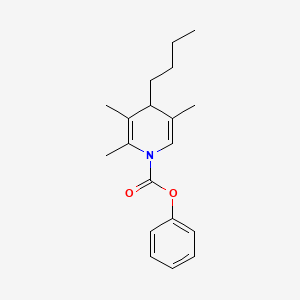
![1-Methoxy-4-{[(non-2-en-3-yl)oxy]methyl}benzene](/img/structure/B12610098.png)

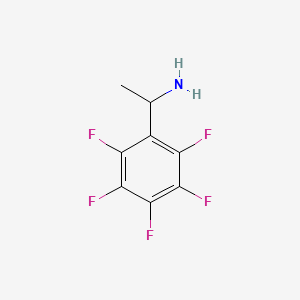
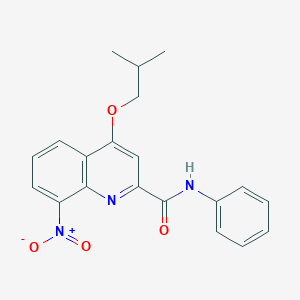
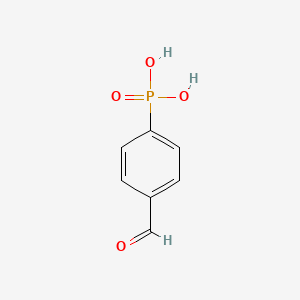
![5-Bromo-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12610123.png)
